(2-Chloroethyl)(diethenyl)methylsilane

Description

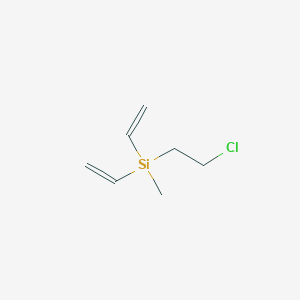

(2-Chloroethyl)(diethenyl)methylsilane is an organosilicon compound featuring a methylsilane backbone substituted with a 2-chloroethyl group and two ethenyl (vinyl) groups. Such compounds are critical intermediates in synthesizing silicones, functional polymers, and specialty chemicals due to their reactivity and ability to form cross-linked networks .

Properties

CAS No. |

51664-55-2 |

|---|---|

Molecular Formula |

C7H13ClSi |

Molecular Weight |

160.71 g/mol |

IUPAC Name |

2-chloroethyl-bis(ethenyl)-methylsilane |

InChI |

InChI=1S/C7H13ClSi/c1-4-9(3,5-2)7-6-8/h4-5H,1-2,6-7H2,3H3 |

InChI Key |

KEUIAYXLVGAIAE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](CCCl)(C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(diethenyl)methylsilane typically involves the reaction of vinylsilane with 2-chloroethylmethylsilane under specific conditions. One common method is the hydrosilylation reaction, where a vinylsilane reacts with a chloromethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is usually maintained between 50°C and 100°C to ensure optimal yield and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)(diethenyl)methylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of (diethenyl)methylsilane.

Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in organic solvents like tetrahydrofuran (THF) or diethyl ether.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

Oxidation: Silanols or siloxanes

Reduction: (Diethenyl)methylsilane

Substitution: Various substituted derivatives, depending on the nucleophile used

Scientific Research Applications

(2-Chloroethyl)(diethenyl)methylsilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through silanization reactions, enhancing their stability and functionality.

Medicine: Research is ongoing to explore its potential as a drug delivery agent, where the silicon-based structure can improve the bioavailability and targeting of therapeutic molecules.

Industry: It is employed in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its ability to form strong Si-O bonds and enhance material properties.

Mechanism of Action

The mechanism of action of (2-Chloroethyl)(diethenyl)methylsilane involves its ability to undergo various chemical transformations, primarily through the silicon atom. The silicon atom can form strong bonds with oxygen, carbon, and other elements, enabling the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the silicon atom acts as a nucleophile, attacking the electrophilic carbon-carbon double bond of the vinyl group, leading to the formation of a new Si-C bond.

Comparison with Similar Compounds

Chloromethylmethyldiethoxysilane (CAS 2212-10-4)

Properties :

- Molecular weight: 182.72 g/mol

- Density: ~1.0–1.2 g/cm³ (estimated from similar silanes)

- Boiling point: Not explicitly reported, but diethoxy groups suggest higher thermal stability compared to chloroethyl analogs . Applications:

- Intermediate in silicone resin production.

- Precursor for surface modification agents in coatings and adhesives .

Safety : Requires handling under inert conditions due to hydrolytic sensitivity .

Dichloroethylmethylsilane ((C₂H₅)Si(CH₃)Cl₂)

Properties :

- Molecular weight: 143.09 g/mol

- Density: 1.063 g/cm³

- Refractive index: 1.4190

Applications : - Used in silicone rubber vulcanization.

- Reactant in organometallic synthesis . Safety: Releases HCl upon hydrolysis; requires corrosion-resistant equipment .

Dichloro(2-methoxyethyl)methylsilane (CAS 58066-88-9)

Properties :

- Molecular weight: 183.16 g/mol

- Physical state: Liquid (likely similar to other chloroethylsilanes)

Applications : - Specialized reagent in pharmaceutical intermediates.

- Potential use in functionalized siloxanes . Safety: Classified as hazardous; causes skin/eye irritation .

(2-Chloroethyl)methylbis(phenylmethoxy)silane (Trade name: Silaid)

Properties :

- Molecular formula: C₁₇H₂₁ClO₂Si

- Use: Plant growth regulator .

Applications : - Agricultural sector for crop yield enhancement. Safety: Limited toxicological data; classified as temporary tolerance .

Comparative Data Table

Key Research Findings

- Substituent Effects : Chloroethyl groups enhance reactivity toward nucleophiles (e.g., in cross-linking), while ethoxy/methoxy groups improve hydrolytic stability .

- Thermal Behavior : Chloroethyl-substituted silanes generally exhibit lower boiling points (e.g., ~178°C for BCEE ) compared to ethoxy analogs due to reduced polarity.

- Market Trends : Methylsilane derivatives dominate in industrial applications (e.g., coatings, adhesives), while chloroethyl variants are niche (e.g., agrochemicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.